(+/-)-LY 426965 dihydrochloride
Description
Properties
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFGTLMPGKRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile of +/ Ly 426965 Dihydrochloride
Introduction to Serotonergic Modulators in Research
Serotonergic modulators encompass a broad class of research compounds that can act as agonists, antagonists, partial agonists, or inhibitors of serotonin (B10506) reuptake. wikipedia.org Their application in research is critical for elucidating the neurobiological underpinnings of conditions such as depression, anxiety, and substance use disorders. mdpi.com By selectively targeting different 5-HT receptor subtypes, scientists can investigate their specific contributions to mood, cognition, and behavior. nih.govrevneuropsiq.com.br For instance, the 5-HT1A receptor has been a major focus of research due to its involvement in the modulation of mood and anxiety. nih.gov Compounds that act as antagonists at this receptor are particularly useful for studying the consequences of blocking its activity, both alone and in combination with other serotonergic agents. researchgate.net
Nomenclature and Stereoisomeric Considerations of (+/-)-LY 426965 Dihydrochloride (B599025)
(+/-)-LY 426965 dihydrochloride is a notable serotonergic modulator recognized for its potent and selective antagonist activity at the 5-HT1A receptor. medchemexpress.com The "dihydrochloride" designation indicates that the compound is supplied as a salt with two equivalents of hydrochloric acid, a common practice to improve solubility and stability for research purposes.
Racemic Composition and Enantiomeric Forms
The designation "(+/-)" signifies that this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. medchemexpress.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of LY 426965, these enantiomers are (S)-(+)-LY426965 and (R)-(-)-LY 426965. The "(+)" and "(-)" notations refer to the direction in which each enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively), while "(S)" and "(R)" describe the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules.
Distinction in Activity Between Enantiomers (e.g., (S)-(+)-LY426965 vs. (R)-(-)-LY 426965)
A critical aspect of the pharmacology of chiral compounds is that individual enantiomers often exhibit different biological activities. Research has demonstrated a significant distinction in the activity of the enantiomers of LY 426965. The (S)-(+)-enantiomer, LY426965, is a potent and selective 5-HT1A receptor antagonist. researchgate.net In contrast, the (R)-(-)-enantiomer is reported to be less active.
In vitro studies have shown that LY426965 is a full antagonist with no partial agonist properties. researchgate.net It effectively blocks the effects induced by 5-HT1A agonists. researchgate.net Preclinical research has highlighted the potential of LY426965 in reversing the effects of nicotine (B1678760) withdrawal and enhancing the effects of serotonin reuptake inhibitors, suggesting its utility in studying the underlying mechanisms of smoking cessation and depression. researchgate.net
Table 1: Enantiomeric Activity of LY 426965
| Enantiomer | Activity at 5-HT1A Receptor |
|---|---|
| (S)-(+)-LY426965 | Potent and selective antagonist. researchgate.net |
| (R)-(-)-LY 426965 | Less active than the (S)-(+)-enantiomer. |
In Vitro Pharmacological Investigations
Cell-Based Assay Methodologies for Compound Activity Evaluation
The discovery and characterization of novel receptor antagonists like (+/-)-LY 426965 dihydrochloride (B599025) heavily rely on a variety of sophisticated cell-based assay methodologies. These in vitro techniques allow for the systematic evaluation of a compound's activity in a controlled cellular environment, providing crucial data on its potency, selectivity, and mechanism of action.
High-Throughput Screening (HTS) Platforms and Design
In the initial phases of drug discovery, high-throughput screening (HTS) is employed to rapidly assess large libraries of chemical compounds for their potential to interact with a specific biological target. For G-protein coupled receptors (GPCRs) such as the 5-HT1A receptor, HTS platforms are typically designed to measure the functional consequences of receptor activation or inhibition. Common HTS assay formats for identifying antagonists include:
Second Messenger Assays: These assays measure changes in the intracellular concentration of second messengers that are modulated by GPCR activity. For Gi-coupled receptors like 5-HT1A, a primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. HTS campaigns for 5-HT1A antagonists would typically involve stimulating the receptor with a known agonist to induce a measurable decrease in cAMP and then screening for compounds that can reverse this effect.
Reporter Gene Assays: In this approach, cells are genetically engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to changes in a specific signaling pathway. For instance, a cAMP-responsive element (CRE) can be used to drive reporter gene expression. A decrease in cAMP upon 5-HT1A receptor activation would lead to a decrease in the reporter signal, and antagonist compounds would be identified by their ability to restore the signal in the presence of an agonist.
Calcium Flux Assays: While the 5-HT1A receptor is primarily Gi-coupled, many GPCRs can also signal through Gq-proteins, leading to an increase in intracellular calcium (Ca2+). In engineered cell lines, where the receptor is promiscuously coupled to Gq or a chimeric G-protein, calcium flux can be used as a robust HTS readout. Antagonists are identified by their ability to block the agonist-induced increase in intracellular calcium, which is monitored using calcium-sensitive fluorescent dyes.
These assays are typically performed in microtiter plates (96-, 384-, or 1536-well formats) and are highly automated to allow for the screening of thousands of compounds per day.
Application in Bioactivity Profiling against Specific Cellular Phenotypes
Following primary HTS, hit compounds are subjected to further bioactivity profiling to characterize their effects on more complex cellular phenotypes. This step is crucial for understanding the compound's broader biological activities and for identifying potential off-target effects. For a compound like (+/-)-LY 426965 dihydrochloride, this would involve a panel of cell-based assays designed to assess its selectivity and potential impact on various cellular processes.
The profiling of arylpiperazine compounds, a chemical class to which this compound belongs, often includes assays to determine their activity at other GPCRs, ion channels, and enzymes to ensure selectivity for the intended target. Cellular phenotypes that might be investigated include cell proliferation, cytotoxicity, and changes in the expression of specific biomarkers. These studies help to build a comprehensive picture of the compound's biological activity beyond its primary target, which is essential for its further development.
Molecular and Cellular Effects in Cultured Systems
Detailed in vitro studies are necessary to elucidate the precise molecular and cellular mechanisms of action of a compound. For this compound, these investigations have focused on its interaction with the 5-HT1A receptor in cultured cell systems.
Receptor Occupancy and Functional Assays
To quantify the affinity of a compound for its target receptor, radioligand binding assays are commonly employed. In the case of the active enantiomer, LY-426965, studies have been conducted using cell lines that are engineered to express the cloned human 5-HT1A receptor. These experiments have demonstrated that LY-426965 exhibits a high affinity for this receptor, with a reported inhibitor constant (Ki) of 4.66 nM researchgate.net.
Functional assays are then used to determine the nature of the interaction (i.e., agonist, antagonist, or inverse agonist). A widely used functional assay for Gi-coupled receptors is the [35S]guanosine-5'-O-(3-thio)triphosphate ([35S]GTPγS) binding assay. This assay measures the activation of G-proteins upon receptor stimulation. Studies have shown that LY-426965 does not stimulate [35S]GTPγS binding on its own, indicating a lack of agonist activity researchgate.net.
Cellular Response Characterization
The antagonist properties of LY-426965 have been further characterized by its ability to inhibit the functional response induced by a 5-HT1A receptor agonist. In the [35S]GTPγS binding assay, LY-426965 was shown to inhibit the stimulation of [35S]GTPγS binding caused by serotonin (B10506) (5-HT) researchgate.net. The concentration-dependent inhibition allows for the determination of the compound's potency as an antagonist. For LY-426965, these experiments yielded a Ki value of 3.07 nM, confirming its potent antagonist activity at the human 5-HT1A receptor researchgate.net. These findings categorize LY-426965 as a full antagonist, meaning it effectively blocks the receptor without eliciting any intrinsic activity.
The following interactive data tables summarize the key in vitro pharmacological data for LY-426965.
Table 1: Receptor Binding Affinity of LY-426965
| Receptor | Cell Line | Radioligand | Ki (nM) |
| Human 5-HT1A | Cloned human receptor expressing cells | Not Specified | 4.66 |
Table 2: Functional Antagonist Activity of LY-426965
| Assay | Cell Line | Agonist | Ki (nM) |
| [35S]GTPγS Binding | Cloned human 5-HT1A receptor expressing cells | 5-HT | 3.07 |
Preclinical in Vivo Pharmacodynamics and Interactions
Evaluation in Animal Models for Neuropharmacological Research
In the realm of neuropharmacological research, (+/-)-LY 426965 dihydrochloride (B599025) has been characterized as a selective and full 5-HT1A receptor antagonist. researchgate.net In vivo studies in animal models have substantiated its antagonist properties. For instance, in rats, the compound effectively blocked several physiological and behavioral effects induced by the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), including lower lip retraction, flat body posture, and hypothermia. researchgate.net Furthermore, in pigeons, (+/-)-LY 426965 dihydrochloride dose-dependently inhibited the discriminative stimulus effects of 8-OH-DPAT, while not exhibiting any 8-OH-DPAT-like effects on its own. researchgate.net These findings from animal models confirm that this compound acts as a 5-HT1A antagonist in vivo. researchgate.net
Investigation of Compound-Induced Changes in Gene Expression
The investigation into the effects of this compound on gene expression has focused on immediate-early genes, such as Arc, which are implicated in neuroplasticity.
Studies have revealed a region-specific effect of this compound on the expression of Arc mRNA when administered in combination with a selective serotonin (B10506) reuptake inhibitor (SSRI). When administered alone, this compound did not alter Arc mRNA levels. researchgate.net However, when co-administered with the SSRI paroxetine, it led to an increase in Arc mRNA specifically in the caudate putamen, but not in cortical regions such as the frontal, parietal, and piriform cortices. researchgate.net This finding highlights a distinct regional specificity in the compound's ability to modulate gene expression in the context of enhanced serotonergic tone. researchgate.net
The induction of Arc (activity-regulated cytoskeleton-associated protein) is a key indicator of neuroplastic changes in the brain. The modulation of Arc mRNA expression by the combination of this compound and an SSRI suggests an influence on synaptic plasticity. researchgate.net The increase in Arc mRNA in the caudate putamen points towards potential neuroplastic alterations occurring in this brain region as a result of the combined pharmacological action. researchgate.net
Pharmacological Interactions with Co-Administered Agents
A significant area of preclinical research for this compound has been its interaction with SSRIs.
Research has demonstrated that this compound can augment the effects of SSRIs on serotonergic function. In microdialysis studies conducted in rats, the co-administration of this compound with the SSRI fluoxetine (B1211875) resulted in a significantly greater increase in extracellular serotonin levels than what was achieved with fluoxetine alone. researchgate.net This suggests that by blocking 5-HT1A autoreceptors, this compound enhances the ability of SSRIs to elevate synaptic serotonin concentrations. researchgate.net
The mechanistic basis for the synergistic effect of this compound and SSRIs on neurotransmission lies in the antagonist action of this compound at presynaptic 5-HT1A autoreceptors. SSRIs block the reuptake of serotonin, leading to an increase in its concentration in the synapse. This increased serotonin can then act on presynaptic 5-HT1A autoreceptors, which function as a negative feedback mechanism, inhibiting further serotonin release. By blocking these autoreceptors, this compound prevents this negative feedback, leading to a more robust and sustained increase in synaptic serotonin levels when administered with an SSRI. researchgate.net This is further supported by electrophysiological studies where this compound was shown to block and reverse the inhibitory effects of fluoxetine on the firing rate of serotonin neurons in the dorsal raphe nucleus. researchgate.net
Advanced Research Applications and Methodological Considerations
Development of Enantiomer-Specific Research Tools
The initial form of the compound, (+/-)-LY 426965 dihydrochloride (B599025), is a racemate, meaning it is a mixture of two mirror-image stereoisomers, or enantiomers. medchemexpress.com Research has indicated that the biological activity often resides primarily in one enantiomer. In the case of LY 426965, the S-enantiomer is reported to be a more potent and selective 5-HT1A antagonist than its corresponding (R)-(-)-LY 426965 enantiomer. axonmedchem.com
This differentiation is crucial for developing precise research tools. The use of a racemate can confound experimental results, as the less active enantiomer might still possess off-target effects or different pharmacological properties. To address this, significant effort in medicinal chemistry has been directed towards enantioselective synthesis—methods that produce a single, desired enantiomer.
One documented approach involved a synthetic route starting from dimethyl-2-phenylmalonate, which utilized pig liver esterase (PLE) as an enantioselective biocatalyst. usm.edu This enzyme facilitated the regioselective hydrolysis of an ester group, a key step in controlling the stereochemistry of the final product. usm.edu Such synthetic strategies are fundamental to producing enantiopure compounds like (S)-LY 426965, which can then be used as highly specific research tools to investigate the 5-HT1A receptor without the interference of the R-enantiomer. usm.edu The development of these enantiomer-specific tools represents a significant methodological advancement, allowing for more accurate and interpretable data in pharmacological studies.
Utilization as a Pharmacological Probe for Serotonin (B10506) System Function
A pharmacological probe is a specialized molecule used to study the function of a biological target, such as a receptor. Due to its high potency and selectivity as a 5-HT1A receptor antagonist, LY 426965 is an exemplary pharmacological probe for dissecting the serotonin system. medchemexpress.com The serotonin system is complex, featuring a variety of receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT7) that mediate diverse physiological and behavioral functions. nih.govnih.gov
The 5-HT1A receptor, in particular, functions as a critical autoreceptor. nih.gov Located on the cell bodies and dendrites of serotonin-producing neurons in the dorsal raphe nucleus, these autoreceptors act as a negative feedback mechanism, modulating the firing rate of these neurons and subsequent serotonin release. nih.gov
By administering a selective 5-HT1A antagonist like LY 426965, researchers can block this feedback loop. This allows them to investigate the downstream consequences of enhanced or dysregulated serotonin release in various brain circuits. This approach is invaluable for studying the role of the 5-HT1A receptor in conditions where serotonin signaling is implicated.
Table 1: Research Utility of LY 426965 as a Pharmacological Probe
| Feature of LY 426965 | Research Application | Rationale |
| High Potency | Effective blockade of 5-HT1A receptors at low concentrations. | Minimizes the risk of off-target effects that can occur at higher drug concentrations. |
| High Selectivity | Isolates the function of the 5-HT1A receptor subtype. | Allows researchers to attribute observed effects specifically to the 5-HT1A receptor, rather than other serotonin receptor subtypes. usm.edu |
| Antagonist Activity | Blocks the endogenous effects of serotonin at the 5-HT1A receptor. | Enables the study of the receptor's role in regulating neuronal firing and serotonin release by observing the effects of its inhibition. nih.gov |
Contribution to Understanding Receptor Subtype Specificity in Neurological Processes
The brain's serotonin system achieves its functional diversity through a wide array of receptor subtypes, each with a distinct distribution pattern and signaling mechanism. nih.govnih.gov A major challenge in neuroscience is to understand the specific role each subtype plays. Selective ligands, such as LY 426965, are indispensable for this purpose.
The selectivity of LY 426965 for the 5-HT1A receptor allows researchers to differentiate its functions from those of other subtypes. usm.edu For example, while 5-HT1A receptors are key autoreceptors, 5-HT1B receptors are densely expressed in the substantia nigra and globus pallidus, and 5-HT7 receptors are implicated in regulating circadian rhythms. nih.govnih.gov By using LY 426965 to block 5-HT1A receptors, scientists can parse which neurological processes are specifically governed by this subtype.
Table 2: Comparison of Selected Serotonin Receptor Subtypes
| Receptor Subtype | Primary Location/Function | Role in Neurological Processes |
| 5-HT1A | Autoreceptors in dorsal raphe nuclei; heteroreceptors in other brain regions. nih.gov | Modulation of serotonin release; regulation of mood and anxiety. nih.gov |
| 5-HT1B | Dense expression in substantia nigra and globus pallidus. nih.gov | Regulation of motor control and impulse control. |
| 5-HT2B | Co-expressed with other 5-HT2 subtypes in astrocytes. nih.gov | Involved in astrocyte signaling; has a high affinity for serotonin. nih.gov |
| 5-HT7 | Predominantly in the thalamus and hypothalamus. nih.gov | Implicated in the regulation of circadian rhythms and learning. nih.gov |
Strategic Approaches in Drug Discovery and Repurposing Research
The story of LY 426965 also illustrates key strategies in modern pharmacology, including the development of novel chemical entities and the potential for drug repurposing.
Drug Discovery via Analog Development: A primary strategy in drug discovery is the creation of structural analogs of a lead compound to improve its therapeutic profile. Research has been undertaken to develop analogs of LY 426965. usm.edu The goal of such "analog research" is to synthesize new molecules that retain the desired activity (e.g., 5-HT1A antagonism) but may have improved properties, such as greater selectivity, better bioavailability, or a more cost-effective synthesis process. usm.eduresearchgate.net One such effort proposed substituting the phenyl ring of LY 426965 with a cyclohexyl group, highlighting a common medicinal chemistry approach to optimizing a drug candidate. usm.edu
Drug Repurposing Research: Drug repurposing, or finding new uses for existing approved drugs, is an increasingly important strategy to accelerate the development of new therapies in a time- and cost-effective manner. nih.govnih.gov This approach leverages the known safety profiles of existing drugs to explore their efficacy in new disease contexts. nih.gov While there is no specific mention of LY 426965 being repurposed in the provided results, it serves as a type of compound that could be a candidate for such investigations. A highly selective 5-HT1A antagonist, originally studied for one set of neurological conditions, could be computationally screened and pre-clinically tested for entirely different indications where the 5-HT1A receptor is implicated. This strategy is being successfully applied across various fields, from discovering new antiviral agents to finding novel inhibitors for targets in diseases like tuberculosis. nih.govnih.gov
Q & A
Q. What is the primary pharmacological target of (±)-LY 426965 dihydrochloride, and how does its enantiomeric form influence activity?
(±)-LY 426965 dihydrochloride is a selective 5-HT1A receptor antagonist. The (S)-(+)-enantiomer exhibits higher antagonistic activity compared to the (R)-(-)-enantiomer, as demonstrated in receptor-binding assays . For methodological rigor, researchers should use chiral chromatography to isolate enantiomers and validate activity via competitive binding assays with reference ligands like 8-OH-DPAT.
Q. What are the recommended solvents and storage conditions for (±)-LY 426965 dihydrochloride in experimental settings?
The compound is soluble in DMSO, making it suitable for in vitro studies requiring stock solutions. For long-term storage, aliquot and store at -20°C under inert gas to prevent degradation. Purity (>98%) and enantiomeric excess (e.g., 99% ee for (S)-(+)-enantiomer) should be verified via HPLC before use .
Q. How does the dihydrochloride salt form impact the compound’s stability and bioavailability compared to other salt forms?
The dihydrochloride salt enhances aqueous solubility and stability, critical for in vivo studies. Researchers should confirm salt dissociation in physiological buffers using conductivity measurements and compare dissolution kinetics with hydrochloride analogs .
Advanced Research Questions
Q. How can researchers address contradictions in reported EC50 values for (±)-LY 426965 dihydrochloride across studies?
Discrepancies may arise from differences in enantiomeric purity, assay systems (e.g., cell lines vs. tissue preparations), or receptor density. Standardize protocols by:
- Using enantiopure forms (e.g., (S)-(+)-LY 426965) to isolate stereochemical effects .
- Validating receptor expression levels via qPCR or flow cytometry .
- Performing full concentration-response curves with nonlinear regression analysis to calculate EC50 .
Q. What experimental designs are optimal for comparing the racemic mixture to enantiopure forms in 5-HT1A receptor studies?
- Step 1: Synthesize and validate enantiomers via chiral resolution (e.g., using amylose-based columns) .
- Step 2: Conduct functional assays (e.g., GTPγS binding) to compare antagonistic potency.
- Step 3: Perform in silico docking studies to correlate enantiomer conformation with receptor-binding affinity .
- Step 4: Use the racemic mixture as a control to assess synergistic or antagonistic interactions between enantiomers.
Q. What are the challenges in reproducing cellular assay results with (±)-LY 426965 dihydrochloride, and how can they be mitigated?
Variability in cytotoxicity or off-target effects (e.g., histamine receptor cross-reactivity) may occur. Solutions include:
- Adopting MIACARM standards for metadata reporting (e.g., cell passage number, assay temperature) .
- Including positive/negative controls (e.g., WAY-100635 for 5-HT1A specificity) .
- Validating compound stability in assay buffers via LC-MS .
Q. How should researchers analyze concentration-dependent cytopathic effect (CPE) inhibition data for (±)-LY 426965 dihydrochloride in antiviral studies?
- Data Collection: Use a log-scale concentration range (e.g., 0.1–10 µM) to capture EC50 and plateau effects .
- Analysis: Fit data to a four-parameter logistic model (e.g., Hill equation) to quantify maximal CPE inhibition and cooperativity.
- Validation: Compare with structurally related antagonists (e.g., SB 271046) to confirm specificity .
Q. What are the implications of using (±)-LY 426965 dihydrochloride in longitudinal neuropharmacology studies?
- Metabolic Stability: Assess hepatic microsomal stability to predict in vivo half-life.
- Blood-Brain Barrier Penetration: Use MDCK-MDR1 cell monolayers to measure permeability coefficients .
- Chronic Toxicity: Monitor for off-target effects (e.g., histamine H1 antagonism) via receptor profiling .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
